molecular formula C8H11Cl2N3O B2567391 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride CAS No. 1118751-87-3

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride

Cat. No.: B2567391
CAS No.: 1118751-87-3
M. Wt: 236.1
InChI Key: IGVHTWYBHJQRPB-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is a chemical compound with the CAS Number: 1118751-87-3. It has a molecular weight of 236.1 and its IUPAC name is 3-amino-3,4-dihydro-1,8-naphthyridin-2 (1H)-one dihydrochloride .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been a subject of interest due to their diverse biological activities and photochemical properties. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Synthesis Methods and Reactivity

The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives demonstrates the compound's reactivity and utility as a precursor in organic synthesis. Through multiple-step reactions, including condensation, elimination, and amine addition, researchers have developed methods to synthesize these compounds efficiently. For instance, a six-step reaction starting from 2-methylpyrazine yields 1,2,3,4-tetrahydro-2,6-naphthyridine with a total yield of 47.3%, showcasing the compound's potential in synthetic chemistry (Teng Da-wei, 2010).

Chemical Reactivity and Formation of Derivatives

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions highlights the compound's versatility in forming mono- and di-amino-substituted derivatives. This reactivity is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science (S. Sirakanyan et al., 2014).

Application in Antibacterial Agents

Compounds derived from 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one have shown significant antibacterial activity. For example, derivatives like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs have been evaluated for their in vitro and in vivo antibacterial properties, indicating their potential as antibacterial agents (H. Egawa et al., 1984).

Structural and Mechanistic Studies

Research on 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one derivatives also extends to structural and mechanistic studies. The synthesis and characterization of such compounds, including their reactivity patterns and structural analysis through techniques like X-ray crystallography, contribute to a deeper understanding of their chemical behavior and potential applications (J. Guillon et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVHTWYBHJQRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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